An In-Depth Technical Guide to the Synthesis of 2-Morpholinopyrimidine-5-carbaldehyde
An In-Depth Technical Guide to the Synthesis of 2-Morpholinopyrimidine-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-morpholinopyrimidine-5-carbaldehyde, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented in a two-step pathway, commencing with the preparation of the key intermediate, 2-morpholinopyrimidine, followed by a Vilsmeier-Haack formylation to yield the target aldehyde. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthesis pathway and experimental workflows.
Synthesis Pathway Overview
The synthesis of 2-morpholinopyrimidine-5-carbaldehyde is achieved through a two-step process:
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Step 1: Synthesis of 2-Morpholinopyrimidine. This intermediate can be prepared via two primary routes:
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Route A: Nucleophilic aromatic substitution of 2-chloropyrimidine with morpholine.
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Route B: Reaction of moroxydine sulfate with 1,1,3,3-tetramethoxypropane.
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Step 2: Vilsmeier-Haack Formylation. The 2-morpholinopyrimidine intermediate undergoes formylation at the C5-position of the pyrimidine ring using the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide) to produce the final product, 2-morpholinopyrimidine-5-carbaldehyde.
Synthesis Pathway Diagram
Caption: Overall synthesis pathway for 2-morpholinopyrimidine-5-carbaldehyde.
Experimental Protocols
Step 1: Synthesis of 2-Morpholinopyrimidine
Two effective methods for the synthesis of the 2-morpholinopyrimidine intermediate are presented below.
Route A: From 2-Chloropyrimidine and Morpholine
This method involves a nucleophilic aromatic substitution reaction.
Experimental Workflow
Caption: Workflow for the synthesis of 2-morpholinopyrimidine via Route A.
Detailed Protocol:
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In a round-bottom flask, dissolve 2-chloropyrimidine (1.0 eq) and morpholine (1.2 eq) in water.
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Add a suitable base, such as potassium carbonate (K₂CO₃) (2.0 eq), to the mixture.
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Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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Extract the aqueous layer with an organic solvent, such as ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to yield 2-morpholinopyrimidine.
Route B: From Moroxydine Sulfate and 1,1,3,3-Tetramethoxypropane
This route is based on a patented procedure and involves the condensation of moroxydine sulfate with 1,1,3,3-tetramethoxypropane.[1]
Experimental Workflow
Caption: Workflow for the synthesis of 2-morpholinopyrimidine via Route B.
Detailed Protocol:
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To a 1 L three-necked flask, add 200 mL of ethanol and 60 g of moroxydine sulfate.[1]
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Heat the mixture to reflux and add 43 g of 1,1,3,3-tetramethoxypropane dropwise.[1]
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Continue to reflux the reaction mixture for 4 hours.[1]
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After the reaction is complete, remove the ethanol by rotary evaporation.[1]
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Adjust the pH of the resulting solid to 10 with a 10% sodium hydroxide solution, which will cause a white solid to precipitate.[1]
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Collect the solid by suction filtration.[1]
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Dry the solid in an oven to obtain 2-morpholinopyrimidine.[1]
Step 2: Vilsmeier-Haack Formylation of 2-Morpholinopyrimidine
This reaction introduces a formyl group at the electron-rich C5-position of the pyrimidine ring.
Experimental Workflow
Caption: Workflow for the Vilsmeier-Haack formylation.
Detailed Protocol:
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In a three-necked round-bottomed flask equipped with a stirrer and a dropping funnel, place anhydrous dimethylformamide (DMF) (3.0 eq) and cool it in an ice bath.
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Slowly add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise to the DMF with stirring to form the Vilsmeier reagent.
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To this pre-formed Vilsmeier reagent, add 2-morpholinopyrimidine (1.0 eq).
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Heat the reaction mixture, typically to a temperature between 60-90°C, and monitor its progress using TLC.
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After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
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Neutralize the mixture with a suitable base, such as a saturated sodium bicarbonate solution or sodium hydroxide solution, until the pH is neutral.
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Extract the product with an organic solvent like ethyl acetate or dichloromethane (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to obtain 2-morpholinopyrimidine-5-carbaldehyde.
Quantitative Data
The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product.
Table 1: Reactant and Product Information
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 2-Chloropyrimidine | C₄H₃ClN₂ | 114.53 | Starting Material (Route A) |
| Morpholine | C₄H₉NO | 87.12 | Reagent (Route A) |
| Moroxydine Sulfate | C₆H₁₅N₅O₅S | 269.28 | Starting Material (Route B) |
| 1,1,3,3-Tetramethoxypropane | C₇H₁₆O₄ | 164.20 | Reagent (Route B) |
| 2-Morpholinopyrimidine | C₈H₁₁N₃O | 165.19 | Intermediate |
| Phosphorus Oxychloride | POCl₃ | 153.33 | Reagent (Vilsmeier-Haack) |
| Dimethylformamide | C₃H₇NO | 73.09 | Reagent/Solvent (Vilsmeier-Haack) |
| 2-Morpholinopyrimidine-5-carbaldehyde | C₉H₁₁N₃O₂ | 193.20 | Final Product |
Table 2: Reaction Conditions and Yields
| Reaction Step | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Step 1 (Route A) | 2-Chloropyrimidine, Morpholine | Water | Reflux | Varies | Not specified |
| Step 1 (Route B) | Moroxydine Sulfate, 1,1,3,3-Tetramethoxypropane | Ethanol | Reflux | 4 | Not specified[1] |
| Step 2 | 2-Morpholinopyrimidine, POCl₃, DMF | DMF | 60-90 | Varies | Not specified |
Spectroscopic Data
The following are the expected spectroscopic data for the intermediate and the final product based on the analysis of similar structures.
2-Morpholinopyrimidine
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¹H NMR: The proton NMR spectrum is expected to show signals for the morpholine protons and the pyrimidine ring protons. The morpholine protons typically appear as two triplets, one for the protons adjacent to the oxygen atom (around 3.7-3.8 ppm) and another for the protons adjacent to the nitrogen atom (around 3.5-3.6 ppm). The pyrimidine protons at the 4- and 6-positions would appear as a doublet (around 8.3 ppm), and the proton at the 5-position would appear as a triplet (around 6.6 ppm).
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¹³C NMR: The carbon NMR spectrum should display signals for the two distinct carbons of the morpholine ring (one near the oxygen around 66-67 ppm and one near the nitrogen around 44-45 ppm). The pyrimidine ring carbons would also be visible, with the C2 carbon attached to the morpholine appearing at a lower field.
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IR (Infrared Spectroscopy): The IR spectrum would show characteristic C-H stretching and bending frequencies for the aliphatic and aromatic portions of the molecule, as well as C-N and C-O stretching vibrations.
2-Morpholinopyrimidine-5-carbaldehyde
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¹H NMR: In addition to the signals for the 2-morpholinopyrimidine core, a characteristic singlet for the aldehyde proton (CHO) is expected to appear at a downfield chemical shift, typically in the range of 9.5-10.5 ppm. The signals for the pyrimidine protons at the 4- and 6-positions would appear as singlets at a lower field compared to the unsubstituted intermediate due to the electron-withdrawing effect of the aldehyde group.
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¹³C NMR: The most notable feature in the ¹³C NMR spectrum would be the signal for the carbonyl carbon of the aldehyde group, which typically resonates in the region of 185-195 ppm. The chemical shifts of the pyrimidine ring carbons would also be affected by the presence of the formyl group.
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IR: The IR spectrum will show a strong carbonyl (C=O) stretching absorption band for the aldehyde group, typically in the range of 1680-1710 cm⁻¹.
This technical guide provides a foundational understanding of the synthesis of 2-morpholinopyrimidine-5-carbaldehyde. Researchers are encouraged to optimize the described protocols to suit their specific laboratory conditions and scale. Further analytical characterization is recommended to confirm the identity and purity of the synthesized compounds.
